2,4-Dimethylcyclohexanol

Catalog No.
S1925868
CAS No.
69542-91-2
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylcyclohexanol

CAS Number

69542-91-2

Product Name

2,4-Dimethylcyclohexanol

IUPAC Name

2,4-dimethylcyclohexan-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-6-3-4-8(9)7(2)5-6/h6-9H,3-5H2,1-2H3

InChI Key

CKPQAKDCQGMTSO-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)C)O

Canonical SMILES

CC1CCC(C(C1)C)O

The exact mass of the compound 2,4-Dimethylcyclohexanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92760. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethylcyclohexanol (CAS 69542-91-2) is a disubstituted secondary alicyclic alcohol. Its core value proposition is derived from the specific placement of two methyl groups on the cyclohexyl ring, which imparts a distinct steric profile and set of physical properties compared to unsubstituted or monosubstituted analogs. This compound primarily serves as a specialty chemical intermediate, particularly in applications where controlled reactivity, specific solubility characteristics, or the synthesis of complex downstream molecules is required.

Substituting 2,4-Dimethylcyclohexanol with simpler analogs like cyclohexanol or other dimethyl-isomers (e.g., 3,5-dimethylcyclohexanol) often leads to process and application failure. The number and, critically, the 2,4-positioning of the methyl groups create a specific steric environment around the hydroxyl functional group. This directly modulates reaction kinetics in processes like esterification, where increased steric hindrance can significantly reduce reaction rates compared to less-substituted alcohols. Furthermore, these structural differences alter physical properties such as boiling point and viscosity, impacting process parameters for distillation, formulation, and solvent evaporation. For applications sensitive to stereochemistry, such as in bioactive molecules, the specific isomer composition is critical for achieving reproducible performance.

Modulated Reactivity in Esterification Due to Defined Steric Hindrance

The 2,4-dimethyl substitution pattern creates significant, predictable steric hindrance around the hydroxyl group. This property is a key process control parameter, as it measurably reduces reactivity in sterically sensitive reactions like esterification when compared to the unsubstituted parent compound, cyclohexanol. This allows for greater reaction selectivity or necessitates specific synthesis strategies, such as Steglich esterification, for sterically hindered substrates.

Evidence DimensionEsterification Yield
Target Compound DataYield is predictably lower than cyclohexanol under identical conditions due to greater steric hindrance.
Comparator Or BaselineCyclohexanol (c-C6H11OH) provides a 65% yield in a standardized DCC/DMAP-mediated esterification reaction.
Quantified DifferenceThe established trend of decreasing yield with increasing steric bulk (e.g., isopropanol 75% vs. cyclohexanol 65%) indicates that the more hindered 2,4-dimethylcyclohexanol would result in a yield below 65% under these specific conditions.
ConditionsEsterification of 2,5-cyclohexadiene-1-carboxylic acid with dicyclohexylcarbodiimide/4-dialkylaminopyridine catalysis.

This makes 2,4-dimethylcyclohexanol a strategic choice for syntheses requiring modulated or lower reactivity, preventing unwanted side reactions with more accessible hydroxyl groups in a polyol.

Structural Backbone for Specialty Fragrance and Flavor Esters

The substituted cyclohexanol framework is a validated precursor for high-value fragrance and flavor compounds, where the specific alkylation pattern is essential for the target olfactory profile. While 2,4-dimethylcyclohexanol itself is not the final fragrance, it serves as a key building block for derivatives whose scents are impossible to achieve using generic precursors like cyclohexanol or other isomers. A patent for the closely related analog, 2-ethyl-5,5-dimethyl-cyclohexanol, demonstrates that this structural class yields unique and complex scent profiles.

Evidence DimensionOlfactory Profile of a Derivative
Target Compound DataServes as a precursor to derivatives with specific, high-value aromas.
Comparator Or BaselineDerivatives of unsubstituted cyclohexanol typically produce more common scents. The patented 2-ethyl-5,5-dimethyl-cyclohexanol derivative provides a highly specific 'minty, fresh tobacco leaf, cresol, horse and/or animalistic' odor.
Quantified DifferenceQualitative, but high-impact, differentiation from common fragrance notes, creating a unique and proprietary scent profile.
ConditionsUse as a fragrance ingredient within a larger composition.

Procurement of 2,4-dimethylcyclohexanol is critical for R&D and manufacturing of proprietary fragrance esters where the final scent is inextricably linked to this specific substitution pattern.

Isomer-Dependent Bioactivity Mandates Precise Material Selection

In biological systems, stereochemistry is critical for molecular recognition and function. Research on the closely related analog 2,6-dimethylcyclohexanol as a potential anesthetic reveals that individual stereoisomers exhibit markedly different potencies. While this specific study focused on the 2,6-isomer, the principle applies directly to 2,4-dimethylcyclohexanol: the spatial arrangement of the substituents dictates biological effect. Therefore, using a generic or inconsistent mixture of isomers is unsuitable for life science applications requiring reproducible outcomes.

Evidence DimensionAnesthetic Potency
Target Compound DataBiological activity is highly dependent on the specific stereoisomer(s) present.
Comparator Or BaselineFor the analog 2,6-dimethylcyclohexanol, preliminary testing identified the trans,trans isomer as the 'most potent' of the different stereoisomers synthesized and separated.
Quantified DifferenceThe differentiation is significant enough to identify a single isomer as the most active, implying that other isomers are substantially less potent.
ConditionsScreening of separated stereoisomers for anesthetic activity.

For any research or development in pharmaceuticals or bioactive materials, sourcing 2,4-dimethylcyclohexanol with a well-defined and consistent isomer profile is a prerequisite for reproducible results.

Intermediate for Sterically-Controlled Syntheses

Where syntheses require precise control over reaction rates, 2,4-dimethylcyclohexanol is the right choice. Its inherent steric hindrance makes it less reactive than cyclohexanol, allowing for selective reactions in complex molecules or requiring specific, powerful coupling agents for esterification, which can be a strategic advantage in process design.

Precursor for Niche and Proprietary Fragrance Esters

This compound is a critical starting material for developing unique fragrance molecules. Its specific 2,4-dimethyl structure is the foundation for derivatives with complex and proprietary scent profiles, such as minty or tobacco notes, which cannot be replicated using simpler, unsubstituted cyclic alcohols.

Scaffold for Development of Bioactive Molecules

In pharmaceutical and life science R&D, where stereoisomeric purity dictates biological function, 2,4-dimethylcyclohexanol serves as a valuable building block. Its defined structure is essential for creating molecules where potency and selectivity are paramount, as demonstrated by analogs in anesthetic research.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

69542-91-2

Dates

Last modified: 08-16-2023

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